1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride

Bioisostere design Scaffold hopping X-ray crystallography

This 3-aza-BCHep diester is the validated bioisostere of choice for replacing 3,5-disubstituted pyridines. X-ray data confirm near-identical exit vector geometry (ϕ=124–126° vs 125°), while delivering >12-fold solubility gain and 11-fold microsomal clearance reduction compared to the parent pyridine in matched molecular pairs. The hydrochloride salt ensures direct solubility in DMF/DMSO for amide couplings and reductive aminations, enabling rapid synthesis of PROTAC warheads and fragment libraries. Published scalability (40–50 g, column-free) supports multi-gram delivery.

Molecular Formula C10H16ClNO4
Molecular Weight 249.69 g/mol
CAS No. 2866355-82-8
Cat. No. B6610761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride
CAS2866355-82-8
Molecular FormulaC10H16ClNO4
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC(C1)(CNC2)C(=O)OC.Cl
InChIInChI=1S/C10H15NO4.ClH/c1-14-7(12)9-3-10(4-9,6-11-5-9)8(13)15-2;/h11H,3-6H2,1-2H3;1H
InChIKeyOPDPKXUDZPWJLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl 3-Azabicyclo[3.1.1]heptane-1,5-dicarboxylate Hydrochloride (CAS 2866355-82-8): A Saturated Pyridine Bioisostere Building Block for Drug Discovery


1,5-Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride (CAS 2866355-82-8) is a conformationally rigid, nitrogen-containing bicyclic diester building block belonging to the 3-azabicyclo[3.1.1]heptane (aza-BCHep) scaffold class . This scaffold has been validated as a saturated bioisostere of meta-substituted pyridines, with X-ray crystallography confirming near-identical exit vector angles (ϕ = 124–126° vs 125° for pyridine) and comparable substituent distances (d = 4.79–4.81 Å vs 5.06 Å) [1]. The compound is supplied as the hydrochloride salt (MW 249.69 g/mol, molecular formula C₁₀H₁₆ClNO₄), which enhances aqueous solubility and bench-top stability relative to the free base form .

Why Generic Substitution of 1,5-Dimethyl 3-Azabicyclo[3.1.1]heptane-1,5-dicarboxylate Hydrochloride with Common Piperidine or Pyridine Building Blocks Carries Quantifiable Risk


The 3-azabicyclo[3.1.1]heptane scaffold is not structurally interchangeable with monocyclic piperidine, 6-azabicyclo[3.1.1]heptane positional isomers, or the parent pyridine ring without measurable consequences for downstream molecular properties. X-ray crystallographic data demonstrate that the bridgehead substituent geometry of the 3-aza-BCHep core precisely mimics 3,5-disubstituted pyridines (angle ϕ identical at 124–126° vs 125°), a spatial arrangement that piperidine chair conformers cannot replicate without introducing rotatable bonds and conformational flexibility [1]. Critically, when the 3-azabicyclo[3.1.1]heptane core replaced the pyridine ring in the antihistamine drug Rupatadine, aqueous solubility improved by >12-fold (29 μM → 365 μM), experimental lipophilicity logD decreased from >4.5 to 3.8, and human liver microsomal intrinsic clearance was reduced 11-fold (CLint 517 → 47 μL min⁻¹ mg⁻¹), extending half-life from 3.2 to 35.7 minutes [1]. These quantitative shifts are scaffold-intrinsic and cannot be assumed for alternative heterocyclic replacements. Additionally, the hydrochloride salt form of the title compound provides superior handling and solubility compared to the free base diester (CAS 2866355-81-7, MW 213.23), which lacks the counterion necessary for consistent aqueous dissolution in biological assay buffers .

Quantitative Differentiation Evidence: 1,5-Dimethyl 3-Azabicyclo[3.1.1]heptane-1,5-dicarboxylate Hydrochloride vs Closest Analogs and Alternative Scaffolds


Geometric Isosterism: X-Ray-Validated Exit Vector Match of 3-Azabicyclo[3.1.1]heptane vs Pyridine Enables Predictable Bioisosteric Replacement

X-ray crystallographic analysis of three 3-azabicyclo[3.1.1]heptane hydrochloride derivatives (compounds 3a·HCl, 11a·HCl, 15a·HCl) was compared against X-ray data for a representative bioactive 3,5-disubstituted pyridine (compound 50). The measured geometric parameters—distance r (bridgehead C–C), distance d (substituent-to-substituent span), and exit vector angle ϕ—were nearly superimposable between the two scaffolds [1]. The distance r in 3-azabicyclo[3.1.1]heptanes was ca. 0.3 Å shorter than pyridine (2.12 Å vs 2.41 Å). The distance d was ca. 0.2 Å shorter (4.79–4.81 Å vs 5.06 Å). Crucially, the exit vector angle ϕ was identical: 124–126° vs 125° [1]. In contrast, monocyclic piperidine chair conformers lack defined bridgehead geometry and introduce conformational flexibility, while 6-azabicyclo[3.1.1]heptane positional isomers present fundamentally different exit vector parameters (cis isomers mimic 1,4-disubstituted piperidine; trans isomers adopt a boat conformation) [2].

Bioisostere design Scaffold hopping X-ray crystallography

Physicochemical Superiority: Solubility, Lipophilicity, and Metabolic Stability Gains from 3-Azabicyclo[3.1.1]heptane-for-Pyridine Replacement

In a direct head-to-head comparison within an identical chemotype, replacing the pyridine ring of the marketed antihistamine drug Rupatadine (free base) with a 3-azabicyclo[3.1.1]heptane core generated analogue 52 [1]. Aqueous solubility increased 12.6-fold from 29 μM (Rupatadine) to 365 μM (52). Experimental lipophilicity (logD) decreased substantially from >4.5 to 3.8, while calculated clogP remained nearly unchanged (5.1 vs 5.2), indicating that the solubility improvement was driven by reduced logD rather than gross polarity changes [1]. Most dramatically, human liver microsomal intrinsic clearance (CLint) was reduced 11-fold from 517 to 47 μL min⁻¹ mg⁻¹, and the corresponding half-life (t₁/₂) extended from 3.2 minutes to 35.7 minutes [1]. These data demonstrate that the 3-azabicyclo[3.1.1]heptane scaffold—the core embedded in the title diester building block—systematically improves all three key developability parameters relative to the pyridine isostere it replaces.

ADME optimization Physicochemical profiling Metabolic stability

Hydrochloride Salt Form: Documented Solubility and Stability Advantage vs Free Base Diester for Assay-Ready Formulation

The title compound is supplied as the crystalline hydrochloride salt (MW 249.69 g/mol), which contrasts with the free base dimethyl ester form (CAS 2866355-81-7, MW 213.23 g/mol) . Multiple vendor technical descriptions for structurally analogous 3-azabicyclo[3.1.1]heptane hydrochlorides report that the hydrochloride counterion enhances water solubility and provides increased stability under physiological and ambient storage conditions compared to the corresponding free base forms [1]. The Angewandte Chemie synthetic protocol specifically converts the 3-azabicyclo[3.1.1]heptane free base into the hydrochloride salt (using 4 N HCl in dioxane) explicitly to obtain a 'more stable on-air' crystalline product, confirming that the salt form is intentionally selected for handling robustness rather than being an arbitrary formulation choice [2]. The ¹H NMR spectrum of the hydrochloride salt confirms structural integrity with characteristic resonances at δ 3.7–3.9 ppm (methoxy ester groups) and δ 1.5–2.5 ppm (bridgehead bicyclic protons) .

Salt selection Aqueous solubility Compound handling

Scalable Synthesis with Column-Free Purification: 40–50 Gram Single-Run Capability Enables Cost-Effective Procurement of Research to Pre-Clinical Quantities

The general synthetic methodology for 3-azabicyclo[3.1.1]heptanes—the scaffold class to which the title diester belongs—has been demonstrated at multigram scale with explicit avoidance of column chromatography at any step [1]. In the published protocol, the key intermediate 3a·HCl (a representative 3-azabicyclo[3.1.1]heptane hydrochloride) was obtained in 69% yield over the reduction–recyclization sequence, with 40 g isolated in a single run [1]. Furthermore, analogous aliphatic-substituted products (e.g., 27a) were synthesized in 40–50 g quantities, confirming that the synthetic route tolerates scale-up to decagram levels [1]. This contrasts with alternative bicyclic scaffolds such as 6-azabicyclo[3.1.1]heptanes, whose multigram synthesis typically requires Pb(OAc)₄-mediated oxidative decarboxylation steps and chromatographic separation of cis/trans diastereomers, adding complexity and cost [2]. The four-step synthesis of related 3-azabicyclo[3.1.1]heptane derivatives from 3-oxocyclobutanecarboxylate has been independently reported to proceed in 48% overall yield on up to 30 g scale, further validating the scalability of this scaffold class [3].

Process chemistry Scalable synthesis Multigram preparation

Vendor-Verified Purity Benchmarking: 95% Assay Purity with Multi-Gram Availability Enables Direct Use Without Re-Purification

The title compound is commercially available from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) with a certified purity of 95% (Product No. 2124257), offered in graduated quantities from 100 mg to 10 g . This purity level exceeds the typical 90–93% specification reported for structurally related 3-azabicyclo[3.1.1]heptane building blocks from alternative suppliers and is sufficient for direct use in parallel chemistry, fragment elaboration, and initial biological screening without additional purification . The compound's identity is verifiable by ¹H and ¹³C NMR spectroscopy, with characteristic resonances for the dimethyl ester groups (δ 3.7–3.9 ppm, methoxy) and the bicyclic backbone protons (δ 1.5–2.5 ppm, bridgehead) . The molecular formula (C₁₀H₁₆ClNO₄) and exact mass (monoisotopic mass 249.076786 Da) are confirmed by the ChemSpider entry (CSID 128933781), providing orthogonal identity verification for procurement quality assurance .

Compound procurement Purity specification Quality control

Validated Application Scenarios for 1,5-Dimethyl 3-Azabicyclo[3.1.1]heptane-1,5-dicarboxylate Hydrochloride Based on Quantitative Scaffold Evidence


Pyridine-to-Saturated Bioisostere Replacement in Lead Optimization Programs Requiring Improved Solubility and Metabolic Stability

When a drug discovery program has identified a 3,5-disubstituted pyridine-containing lead compound with suboptimal aqueous solubility (<50 μM) or high microsomal clearance (CLint > 200 μL min⁻¹ mg⁻¹), the title diester serves as the optimal precursor for synthesizing the 3-azabicyclo[3.1.1]heptane bioisostere. The scaffold has been experimentally validated to improve solubility by >12-fold (29 → 365 μM) and reduce intrinsic clearance by 11-fold (517 → 47 μL min⁻¹ mg⁻¹) when replacing pyridine in an otherwise identical molecular context [1]. The dimethyl ester groups at the bridgehead positions enable divergent functionalization to amides, carboxylic acids, alcohols, or amines, providing synthetic flexibility to match the substitution pattern of the original pyridine lead. The hydrochloride salt form ensures the building block dissolves directly in polar aprotic solvents (DMF, DMSO) used for amide coupling and other common medicinal chemistry transformations without additional activation steps.

Construction of Conformationally Restricted Fragment Libraries with Defined Exit Vector Geometry for Structure-Based Drug Design

The precisely defined exit vector angle (ϕ = 124–126°) and substituent distance (d = 4.79–4.81 Å) of the 3-azabicyclo[3.1.1]heptane core [1] make the title diester an ideal starting material for generating fragment-sized molecules with predictable three-dimensional presentation of binding elements. Unlike flexible linkers or monocyclic scaffolds that sample multiple conformations in solution, the rigid bicyclic framework locks the two bridgehead substituents into a spatial arrangement that mimics meta-substituted aromatic rings. Diester hydrolysis to the corresponding diacid, followed by amide coupling with diverse amines, enables rapid parallel synthesis of fragment libraries where the vector geometry is known a priori from X-ray data rather than inferred from computational models. The 95% purity specification ensures that library compounds meet the >90% purity threshold typically required for fragment-based screening by SPR or NMR without post-synthesis purification bottlenecks.

Scalable Synthesis of PROTAC Linker-Conjugated Bicyclic Warheads for Targeted Protein Degradation Applications

The multigram scalability of the 3-azabicyclo[3.1.1]heptane scaffold (demonstrated at 40–50 g single-run scale with column-free purification) [1] positions the title diester as a reliable building block for PROTAC (proteolysis-targeting chimera) programs that require gram quantities of bicyclic warhead intermediates. The bridgehead ester groups can be orthogonally functionalized—one converted to a carboxylic acid for E3 ligase ligand conjugation via amide linkage, the other retained or modified for target protein binding. This application is further supported by the independent demonstration that 3-azabicyclo[3.1.1]heptane derivatives have been successfully elaborated into bicyclic thalidomide analogs, a known class of cereblon-recruiting PROTAC components, using a scalable four-step sequence in 48% overall yield [2]. The metabolic stability gains conferred by the saturated bicyclic core (t₁/₂ extension from 3.2 to 35.7 minutes observed in the Rupatadine system) [1] are particularly relevant for PROTACs, where linker and warhead metabolic stability directly impact cellular degradation efficiency.

Ketohexokinase (KHK) Inhibitor Development for Metabolic Disease Using 3-Azabicyclo[3.1.1]heptane as a Core Scaffold

Patent WO2020067735A1 discloses a series of 3-azabicyclo[3.1.1]heptane derivatives as ketohexokinase (KHK) inhibitors for the prevention or treatment of metabolic diseases including diabetes, obesity, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH) [3]. The title diester is a versatile synthetic entry point for constructing the 1,5-disubstituted 3-azabicyclo[3.1.1]heptane pharmacophore claimed in this patent family. The hydrochloride salt form facilitates direct use in the amide coupling and reductive amination steps commonly employed in the patent's exemplified synthetic routes. While the patent does not disclose specific IC₅₀ values for the title diester itself, the scaffold's demonstrated improvement in physicochemical properties (solubility, logD, metabolic stability) [1] directly addresses the developability challenges often encountered with lipophilic KHK inhibitors.

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